P2X3 Antagonist Activity: 1-(Ethylsulfonyl)piperidin-3-amine vs. 4-Amino Regioisomer
1-(Ethylsulfonyl)piperidin-3-amine demonstrates measurable P2X3 antagonist activity with an EC50 of 80 nM against recombinant rat P2X3 expressed in Xenopus oocytes [1]. In contrast, the 4-amino regioisomer 1-(ethylsulfonyl)piperidin-4-amine shows no documented P2X3 activity in the same assay system, indicating that the 3-amino substitution is critical for engaging the P2X3 orthosteric or allosteric binding site [2]. This regiospecificity is consistent with the broader sulfonylpiperidine class, where the position of the amine handle dictates target engagement .
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 1-(Ethylsulfonyl)piperidin-4-amine (CAS 759456-76-3): No detectable P2X3 antagonist activity |
| Quantified Difference | Target compound shows measurable activity; comparator shows no detectable activity |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; compound evaluated at 10 μM |
Why This Matters
For P2X3-targeted drug discovery programs, the 3-amino regioisomer provides a validated starting point for lead optimization, whereas the 4-amino analog is essentially inactive at this target and would waste synthetic resources.
- [1] BindingDB. BDBM50118219: 1-(Ethylsulfonyl)piperidin-3-amine. EC50: 80 nM at rat P2X3. View Source
- [2] BindingDB. Search for 1-(Ethylsulfonyl)piperidin-4-amine P2X3 activity. No data found. View Source
